1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride
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Overview
Description
1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride is a heterocyclic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The compound also contains a piperidine ring, which is a common structural motif in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of the protected piperazines with PhSH followed by selective intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzimidazole core or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various benzimidazole derivatives, while substitution reactions can introduce different functional groups onto the benzimidazole core.
Scientific Research Applications
1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can interact with biopolymers in the living system, allowing it to exert various biological effects . The piperidine ring may also contribute to its activity by enhancing its binding affinity to certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
1-butyl-2-(4-fluoro-phenyl)-1H-benzimidazole-5-carbonitrile: Exhibits antimicrobial activity similar to fluconazole.
2-substituted chiral piperazines: Synthesized via aza-Michael addition and show diverse biological activities.
Uniqueness
1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride is unique due to its combination of a benzimidazole core and a piperidine ring, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C16H25Cl2N3 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
1-butyl-2-piperidin-4-ylbenzimidazole;dihydrochloride |
InChI |
InChI=1S/C16H23N3.2ClH/c1-2-3-12-19-15-7-5-4-6-14(15)18-16(19)13-8-10-17-11-9-13;;/h4-7,13,17H,2-3,8-12H2,1H3;2*1H |
InChI Key |
PYAXIVSANVEHHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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